methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

Catalog No.
S12270803
CAS No.
1454849-96-7
M.F
C13H21N3O4
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-(((tert-butoxycarbonyl)(methyl)amino)meth...

CAS Number

1454849-96-7

Product Name

methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15(4)8-9-7-10(11(17)19-6)16(5)14-9/h7H,8H2,1-6H3

InChI Key

XJCUZEUDFFTVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)OC)C

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound classified as a pyrazole derivative. It features a pyrazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is notable for its versatile reactivity and stability, making it valuable in organic synthesis and medicinal chemistry. The molecular formula for this compound is C${12}$H${18}$N${4}$O${4}$, with a molecular weight of approximately 270.30 g/mol .

  • Oxidation: Can introduce additional functional groups or modify existing ones.
  • Reduction: Useful for removing the Boc protecting group or reducing other functional groups.
  • Substitution: Engages in nucleophilic substitution reactions where substituents are replaced by different functional groups.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Sodium borohydride.
  • Nucleophiles: Amines or alcohols.

Typical reaction conditions involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

The biological activity of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The mechanism involves the selective removal of the Boc protecting group under acidic conditions, revealing an active amine group that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects, including potential therapeutic applications .

Synthesis typically involves multiple steps:

  • Introduction of the Boc Group: Reacting a pyrazole derivative with tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Formation of Methyl Ester: The intermediate is then reacted with methyl chloroformate to yield the methyl ester.

Industrial production may utilize flow microreactor systems for improved efficiency and scalability compared to traditional batch processes .

Interaction studies focus on how this compound interacts with biological targets. Its mechanism of action involves covalent bonding with enzymes or receptors, which can lead to modulation of their activity. Such studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy .

Several compounds share structural similarities with methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateC$_6$H$_9$N$_3$O$_2$Lacks the tert-butoxycarbonyl protecting group; simpler structure .
3-(tert-butoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acidC${10}$H${15}$N$_3$O$_4$Contains a carboxylic acid instead of an ester; used in similar synthetic pathways .
3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidC$_6$H$_4$F$_3$N$_3$O$_2$Contains trifluoromethyl group; used in agrochemical applications .

The uniqueness of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate lies in its specific combination of protective and functional groups, which enhances its reactivity and stability compared to these similar compounds.

Multi-Step Synthetic Pathways

Nucleophilic Substitution Reactions

The synthesis of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate begins with nucleophilic substitution reactions to install critical functional groups. A common approach involves reacting a pyrazole precursor containing a primary amine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. For instance, polyethylene glycol (PEG-400) has been employed as a solvent to facilitate the reaction between substituted pyrazoles and Boc₂O, achieving yields exceeding 90%. The Boc group selectively protects the amine, forming a stable carbamate that resists hydrolysis under subsequent reaction conditions.

The methyl ester at the pyrazole’s 5-position is typically introduced via esterification of a carboxylic acid intermediate. This step often employs methanol in the presence of an acid catalyst, such as sulfuric acid, to drive the equilibrium toward ester formation. The regioselectivity of these substitutions is influenced by steric and electronic factors, with the pyrazole’s nitrogen atoms directing incoming electrophiles to specific positions.

Coupling Reactions for Functional Group Introduction

Transition-metal-catalyzed coupling reactions play a pivotal role in introducing the methylaminomethyl side chain at the pyrazole’s 3-position. Palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann coupling can link the Boc-protected methylamine to the pyrazole core. For example, reductive amination strategies using sodium triacetoxyborohydride (STAB) have been effective in forming secondary amines from aldehyde intermediates and methylamine derivatives. These methods ensure high functional group tolerance and enable the installation of the Boc-protected methylamino group without compromising the ester functionality.

A notable challenge in these reactions is avoiding over-alkylation of the amine. Controlled stoichiometry of the methylating agent, such as iodomethane, and the use of bulky bases like potassium tert-butoxide help mitigate this issue. The Boc group’s stability under basic conditions ensures that the methylaminomethyl side chain remains intact during these transformations.

Role of tert-Butoxycarbonyl (Boc) as a Protecting Group

The Boc group serves dual roles in the synthesis: it protects the primary amine during reactive steps and facilitates purification through its acid-labile nature. Deprotection is achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate oxygen, triggering elimination of isobutene and carbon dioxide to regenerate the free amine. This orthogonal protection strategy allows sequential functionalization of the pyrazole ring without cross-reactivity.

Comparative studies highlight the Boc group’s superiority over other carbamate protections (e.g., Cbz) due to its resistance to nucleophilic attack and hydrogenolysis. Its bulkiness also minimizes steric hindrance during coupling reactions, ensuring high yields in multi-step syntheses.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Optimizations

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the compound’s ground-state geometry. Optimized structures reveal a planar pyrazole ring with slight puckering at the methylaminomethyl substituent. The Boc group adopts a staggered conformation relative to the pyrazole plane, minimizing steric clashes with adjacent methyl groups.

Bond length analysis shows that the C–N bond in the Boc-protected amine (1.34 Å) is shorter than a typical single bond, indicating partial double-bond character due to resonance with the carbonyl group. Similarly, the ester carbonyl (C=O) bond length measures 1.21 Å, consistent with delocalization across the carboxylate moiety.

Conformational Stability Analysis

Conformational stability studies using DFT identify two low-energy conformers differing by the orientation of the Boc group. The global minimum features the tert-butoxycarbonyl moiety rotated 60° relative to the pyrazole ring, while a local minimum at 1.2 kcal/mol higher energy exhibits a 180° rotation. Intramolecular hydrogen bonding between the Boc carbonyl oxygen and the methylaminomethyl hydrogen stabilizes the global conformation.

Solvent effects, modeled using the polarizable continuum model (PCM), show that polar solvents like dichloromethane stabilize the global minimum by enhancing dipole-dipole interactions. These findings align with experimental observations of preferred conformations in nuclear magnetic resonance (NMR) spectra.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR analysis in deuterated chloroform reveals distinct signals for key groups:

  • The tert-butyl protons of the Boc group appear as a singlet at δ 1.44 ppm (9H).
  • The N-methyl group on the pyrazole resonates as a singlet at δ 3.78 ppm (3H), while the methylaminomethyl protons split into a quartet at δ 3.32 ppm (2H) due to coupling with adjacent nitrogen atoms.
  • The ester methyl group shows a singlet at δ 3.90 ppm (3H).

¹³C NMR spectra confirm the presence of the Boc carbonyl at δ 155.2 ppm and the ester carbonyl at δ 165.8 ppm. The pyrazole carbons exhibit characteristic deshielding, with C-5 (adjacent to the ester) appearing at δ 148.3 ppm.

Infrared (IR) Vibrational Mode Correlations

Infrared spectroscopy identifies key functional groups:

  • A strong absorption at 1745 cm⁻¹ corresponds to the ester C=O stretch.
  • The Boc carbonyl absorbs at 1695 cm⁻¹, slightly lower than the ester due to resonance with the adjacent oxygen.
  • N–H stretching vibrations from the carbamate are observed as a broad peak near 3350 cm⁻¹.

Mass Spectrometry (MS) Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 327.1665 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄O₄. Major fragments include:

  • m/z 227.1132 from loss of the Boc group (C₄H₉O₂⁻, 100.0533 Da).
  • m/z 185.0921 corresponding to cleavage of the ester moiety (COOCH₃⁻, 60.0211 Da).

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

283.15320616 g/mol

Monoisotopic Mass

283.15320616 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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